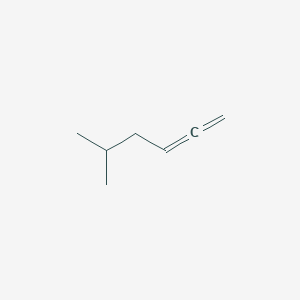

5-Methyl-1,2-hexadiene

Descripción

This molecule is notable for its role in thermal rearrangement reactions, where it converts efficiently to 5-methyl-1-hexyne, a terminal alkyne, under specific conditions . The reaction proceeds via a propargyl-allene isomerization mechanism, demonstrating the compound’s utility in synthetic organic chemistry.

Key properties include:

- Molecular formula: C₇H₁₀

- Molecular weight: ~94.15 g/mol

- Reactivity: High propensity for alkyne formation via thermal rearrangement.

Propiedades

Número CAS |

13865-36-6 |

|---|---|

Fórmula molecular |

C7H12 |

Peso molecular |

96.17 g/mol |

InChI |

InChI=1S/C7H12/c1-4-5-6-7(2)3/h5,7H,1,6H2,2-3H3 |

Clave InChI |

NEYLAVKYYZDLIN-UHFFFAOYSA-N |

SMILES |

CC(C)CC=C=C |

SMILES canónico |

CC(C)CC=C=C |

Sinónimos |

5-Methyl-1,2-hexadiene |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Synthesis of Complex Molecules

5-Methyl-1,2-hexadiene serves as a precursor for synthesizing larger and more complex organic compounds. Its reactivity due to the double bonds allows for various reactions such as:

- Diels-Alder Reactions : This compound can participate in Diels-Alder reactions to form cyclohexene derivatives, which are valuable in pharmaceuticals and agrochemicals.

Study of Radical Reactions

Research has shown that this compound can produce allylic radicals upon hydrogen abstraction. These radicals are crucial in studying reaction mechanisms and kinetics involving radical species. For instance:

- McDonald et al. investigated the pyrolysis of 1,5-hexadiene and its derivatives, including this compound, revealing pathways for the formation of cyclic and aromatic compounds under high-temperature conditions .

Material Science

The compound has potential applications in material science, particularly in polymer synthesis. It can be used to create:

- Polymers with Unique Properties : Its unsaturation allows for polymerization processes that yield materials with specific mechanical and thermal properties.

Case Study 1: Pyrolysis and Oxidation Kinetics

A detailed study on the pyrolysis and oxidation of hexadienes revealed significant insights into the formation of aromatics from aliphatic hydrocarbons. The research focused on temperature variations between 500 K to 1100 K and examined the mole fractions of products formed during these processes .

| Temperature (K) | Major Products Formed | Reaction Pathway |

|---|---|---|

| 500 | Alkenes, Cyclopentadiene | Hydrogen abstraction |

| 800 | Aromatics (e.g., Naphthalene) | Radical recombination |

| 1100 | Heavy cyclic compounds | C-C scission |

This case study emphasizes the importance of understanding the reactivity of this compound in high-temperature environments.

Case Study 2: Polymerization Techniques

In another study focusing on polymerization techniques involving diene compounds, researchers explored how this compound could be utilized to enhance polymer properties through controlled radical polymerization methods. The results indicated improved thermal stability and mechanical strength compared to polymers synthesized from simpler dienes .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Allenes

The reactivity and stability of 5-methyl-1,2-hexadiene can be contextualized by comparing it to other allenes, such as 1,2-pentadiene and 1,2-heptadiene, as described in . These comparisons focus on reaction yields, rates, and substituent effects.

Thermal Rearrangement to Alkynes

Allenes undergo thermal rearrangement to terminal alkynes, but reaction rates and yields vary depending on chain length and substituents.

Key Observations :

- However, yields remain high, indicating minimal interference in product formation.

Comparison with Heterocyclic Analogues

While structurally distinct, heterocyclic compounds with methyl substituents (e.g., thiadiazoles, oxadiazoles) provide insights into substituent effects on stability and reactivity:

Example 1: 5-Methyl-1,3,4-thiadiazole Derivatives

- Compound : 4-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]-3-pyridine-sulfonamide ().

- Application : Used in medicinal chemistry for anticancer agents, contrasting with this compound’s role in alkyne synthesis.

Example 2: 5-Methyl-1,2,4-oxadiazole Derivatives

- Compound: 5-{3-[2,6-dimethyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]propyl}isoxazole-3-carboxylic acid ().

- Stability : The methyl group on the oxadiazole ring improves thermal stability and modulates supramolecular interactions in antiviral compounds .

Key Difference : Unlike allenes, heterocyclic methyl-substituted compounds prioritize electronic modulation over isomerization reactivity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Methyl-1,2-hexadiene, and how can their efficiency be systematically compared?

- Methodological Answer : Begin by reviewing primary literature for reported syntheses (e.g., catalytic dehydrogenation, isomerization). Compare reaction yields, purity of product (via GC-MS or NMR), and scalability. Use statistical analysis (e.g., ANOVA) to evaluate efficiency across variables like temperature, catalyst loading, and solvent systems. Document raw and processed data in appendices, with critical analysis of limitations (e.g., side reactions) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the key spectral markers?

- Methodological Answer : Prioritize and NMR to confirm regiochemistry and double-bond positions. Compare experimental data with computational predictions (DFT calculations) to validate assignments. For IR spectroscopy, identify characteristic C=C stretching (~1650 cm) and methyl group vibrations. Always report instrument parameters (e.g., resolution, solvent) and reference internal standards (e.g., TMS) to ensure reproducibility .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Conduct a hazard assessment using Safety Data Sheets (SDS) for analogous dienes. Use inert atmosphere techniques (e.g., Schlenk line) to prevent peroxidation. Implement fume hoods for volatile handling and ensure spill kits are available. Document emergency procedures (e.g., neutralization protocols) and train personnel in hazard-specific PPE usage .

Advanced Research Questions

Q. How should researchers address contradictions in reported thermodynamic properties (e.g., enthalpy of formation) of this compound across studies?

- Methodological Answer : Apply ’s criteria for bias and inconsistency analysis. Evaluate study designs for indirectness (e.g., extrapolation from non-isomeric analogs) or measurement precision (e.g., calorimetry vs. computational methods). Conduct a meta-analysis to quantify variability, adjusting for confounders like solvent effects. If discrepancies persist, propose new experimental protocols with tighter control over variables (e.g., purity verification via HPLC) .

Q. What strategies optimize regioselectivity in Diels-Alder reactions using this compound as a diene?

- Methodological Answer : Screen electron-deficient dienophiles (e.g., maleic anhydride) under varying Lewis acid catalysts (e.g., BF, TiCl). Use DFT calculations to model transition states and predict regiochemical outcomes. Validate experimentally via NMR coupling constants and X-ray crystallography. Report reaction conditions (e.g., solvent polarity, temperature gradients) to identify optimal parameters .

Q. How can computational chemistry be integrated with experimental data to predict novel reactivity patterns of this compound?

- Methodological Answer : Combine molecular dynamics simulations (e.g., AMBER or GROMACS) with kinetic studies to model reaction pathways. Cross-validate computational predictions with experimental kinetic isotope effects (KIE) or stereochemical outcomes. Use multi-parameter optimization (MPO) to balance computational cost and accuracy, and publish raw trajectory files for peer validation .

Methodological Best Practices

- Data Presentation : Organize raw data in appendices, with processed results in the main text using tables (e.g., comparative reaction yields) and figures (e.g., reaction coordinate diagrams). Ensure axes are labeled with SI units and uncertainties (e.g., ± standard deviation) .

- Literature Review : Use systematic search strategies (e.g., Boolean operators in SciFinder) to avoid publication bias. Prioritize peer-reviewed journals and pre-print archives for unpublished datasets. Cross-reference citations to avoid over-reliance on single sources .

- Error Analysis : Quantify instrumental error (e.g., NMR integration limits) and procedural variability (e.g., batch-to-batch catalyst differences). Use Grubbs’ test to identify outliers in replicated experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.